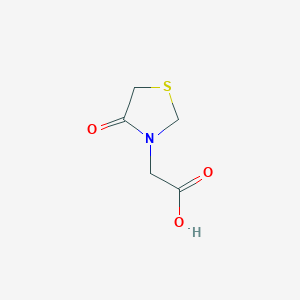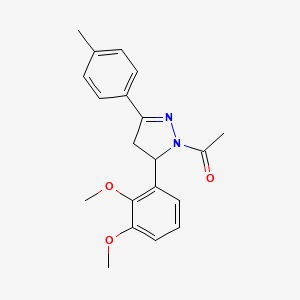
(4-Oxo-thiazolidin-3-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
New ethyl esters of the 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid were synthesized using a “one step reaction” between different aromatic aldehydes, thioglycolic acid, and beta-alanine ethyl ester hydrochloride .Molecular Structure Analysis
The molecular formula of “(4-Oxo-thiazolidin-3-yl)-acetic acid” is C5H7NO3S, and its molecular weight is 161.18 .Chemical Reactions Analysis
“(4-Oxo-thiazolidin-3-yl)-acetic acid” is used as a reagent in organic synthesis and as a catalyst in the production of polymers and other materials.科学的研究の応用
Antioxidant Activity
(4-Oxo-thiazolidin-3-yl)-acetic acid: and its derivatives have demonstrated significant antioxidant potential. In a study by Apotrosoaei et al., eight thiazolidin-4-one derivatives were synthesized and evaluated for their antioxidant effects using in vitro methods . Among these, 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester (compound 16) exhibited remarkable activity, comparable to that of standard antioxidants like ascorbic acid. The presence of substituents on the phenyl ring (such as NO2 and OH radicals) significantly influenced the antioxidant properties.
Antiparkinsonian Activity
In drug discovery, quinazolinone derivatives containing the thiazolidin-4-one moiety have been investigated for their antiparkinsonian effects. One notable compound is 3-amantadinyl-6-bromo-2-[(3,4-dimethoxyphenyl)-4-oxo-thiazolidin-3-yl)methylamino]-quinazolin-4(3H)-one . Further studies are warranted to explore their potential in treating Parkinson’s disease.
Biotechnological Applications
Thiazolidin-4-ones have found utility in biotechnology. For instance, laccase, an enzyme with diverse applications, has been exploited in multiple biotechnological contexts. These applications include bioremediation, biosensors, and biofuel production. The bifunctional role of laccase, combined with its stability, makes it an attractive candidate for various processes .
Metal Ion Chelation
Thiazolidin-4-ones can act as ligands, forming complexes with metal ions. Their chelating properties make them relevant in coordination chemistry and potentially useful for metal ion extraction or transport.
If you’d like more detailed information on any specific application, feel free to ask! 😊
作用機序
Target of Action
Thiazolidinone derivatives, which include (4-oxo-thiazolidin-3-yl)-acetic acid, have been reported to exhibit a broad spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific substituents present in its structure.
Mode of Action
It is known that thiazolidinone derivatives can interact with their targets in various ways, leading to different biological effects . The specific interactions and resulting changes would depend on the nature of the target and the specific structure of the thiazolidinone derivative.
Biochemical Pathways
Thiazolidinone derivatives have been reported to exhibit antioxidant activity , suggesting that they may affect pathways related to oxidative stress and free radical scavenging. The downstream effects of these interactions would depend on the specific context and the other compounds present.
Pharmacokinetics
The lipophilicity of thiazolidinone derivatives is known to aid in their penetration through the blood-brain barrier , which could impact their bioavailability and distribution.
Result of Action
Given the reported antioxidant activity of thiazolidinone derivatives , it is possible that (4-Oxo-thiazolidin-3-yl)-acetic acid could help to neutralize free radicals and reduce oxidative stress at the molecular and cellular levels.
将来の方向性
The antioxidant activity of the thiazolidine-4-one derivatives depends on the nature of the phenyl ring substituents, the NO2 and OH radicals having the most significant influence . This suggests that future research could focus on exploring different substituents to enhance the antioxidant activity of these compounds.
特性
IUPAC Name |
2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c7-4-2-10-3-6(4)1-5(8)9/h1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPPUQAAZNDUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-thiazolidin-3-yl)-acetic acid | |
CAS RN |
106562-27-0 |
Source


|
| Record name | 2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2561615.png)
![3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2561623.png)


![2-[4-(3-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2561629.png)

![(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2561631.png)